molecular formula C18H17ClN2O4S2 B2762750 N-(4-chloro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide CAS No. 899732-94-6

N-(4-chloro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide

Cat. No.: B2762750
CAS No.: 899732-94-6
M. Wt: 424.91
InChI Key: ZAIRXQFGNIUORL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide is a useful research compound. Its molecular formula is C18H17ClN2O4S2 and its molecular weight is 424.91. The purity is usually 95%.
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Biological Activity

N-(4-chloro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide is a synthetic compound belonging to the class of benzothiazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole core with a chloro substituent and a butanamide group linked to a methoxybenzenesulfonyl moiety. Its structural formula can be represented as follows:

  • Molecular Formula : C15H16ClN2O3S
  • Molecular Weight : 350.82 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group is known to inhibit various enzymes and receptors, disrupting critical biological processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit bacterial enzymes involved in cell wall synthesis, which is crucial for its antibacterial properties.
  • Receptor Interaction : It may bind to receptors involved in signal transduction pathways, affecting cellular responses.

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. In particular, this compound has demonstrated efficacy against various bacterial strains and fungi.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2032 µg/mL
Escherichia coli1864 µg/mL
Candida albicans15128 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies show that it can inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer).

Cell Line IC50 (µM) Effect on Apoptosis (%)
A4315.040
A5496.535

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively inhibited the growth of multidrug-resistant strains of bacteria, suggesting its potential as a novel antimicrobial agent in clinical settings.
  • Evaluation of Anticancer Properties : In a research article from Cancer Letters, the compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential role in cancer therapy.
  • Inflammatory Response Modulation : Research conducted on RAW264.7 macrophage cells indicated that treatment with the compound reduced levels of inflammatory cytokines IL-6 and TNF-α, suggesting anti-inflammatory properties that could complement its anticancer effects.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S2/c1-25-12-7-9-13(10-8-12)27(23,24)11-3-6-16(22)20-18-21-17-14(19)4-2-5-15(17)26-18/h2,4-5,7-10H,3,6,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIRXQFGNIUORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.